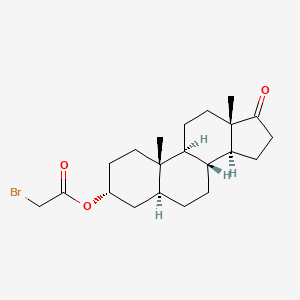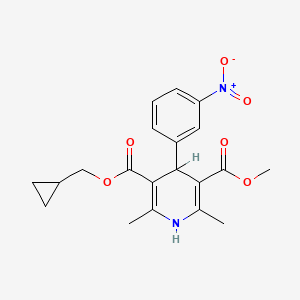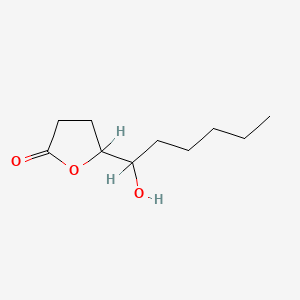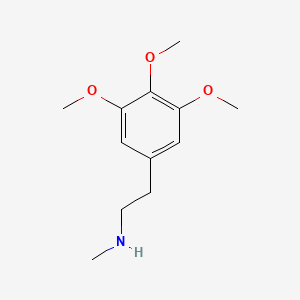
Tetramethylammoniumbromid
Übersicht
Beschreibung
Tetramethylammonium bromide (TMAB) is an organic chemical compound that is used in a variety of scientific applications. It is an important reagent in organic synthesis, as well as being an effective catalyst in a variety of biochemical and physiological processes. TMAB has a wide range of applications in research and laboratory experiments, and its properties make it an attractive chemical for many scientific studies. In
Wissenschaftliche Forschungsanwendungen
Phasentransferkatalysator
TMABr wird häufig als Phasentransferkatalysator in verschiedenen chemischen Reaktionen eingesetzt {svg_1}. Diese Anwendung ist entscheidend für die Steigerung der Reaktionsgeschwindigkeiten zwischen Verbindungen in verschiedenen Phasen, typischerweise organischen und wässrigen Phasen. Durch den Transfer eines Reaktanten über die Grenzfläche ermöglicht TMABr Reaktionen, die sonst langsam oder nicht durchführbar wären.
Ionenpaar-Reagenz
In der analytischen Chemie fungiert TMABr als Ionenpaar-Reagenz {svg_2}. Es wird verwendet, um sich mit entgegengesetzt geladenen Ionen zu paaren, die dann zur Analyse in ein organisches Lösungsmittel extrahiert werden können. Dies ist besonders nützlich bei der Detektion und Quantifizierung von Verbindungen in komplexen Gemischen.
Oberflächenaktives Mittel
TMABr dient als oberflächenaktives Mittel {svg_3}. Es reduziert die Oberflächenspannung zwischen zwei Flüssigkeiten oder einer Flüssigkeit und einem Feststoff, was bei Prozessen wie Emulgierung, Schäumen und Dispersion vorteilhaft ist.
Weichmacher für Textilien und Papierprodukte
Die Verbindung wird in der Textil- und Papierindustrie als Weichmacher eingesetzt {svg_4}. Es verleiht Materialien ein weicheres Gefühl, indem es die Steifigkeit der Fasern reduziert und geschmeidigere Texturen ermöglicht.
Desinfektion und Sanierung
TMABr findet Anwendung als Desinfektionsmittel und Sanitizer {svg_5}. Seine antimikrobiellen Eigenschaften machen es geeignet, um Mikroorganismen auf verschiedenen Oberflächen zu eliminieren, was zu Hygiene und Sicherheit im Gesundheitswesen und in der Lebensmittelindustrie beiträgt.
Antistatisches Mittel
In der Elektronikindustrie wird TMABr als antistatisches Mittel eingesetzt {svg_6}. Es hilft, die statische Aufladung zu reduzieren oder zu eliminieren, was für den Schutz empfindlicher elektronischer Bauteile und die Vermeidung von Staubansammlungen unerlässlich ist.
Organokatalyse
TMABr ist an der Organokatalyse beteiligt, bei der es organische Reaktionen ohne die Notwendigkeit von metallbasierten Katalysatoren ermöglicht {svg_7}. Dies ist besonders wichtig in der grünen Chemie, wo die Vermeidung von Schwermetallen ein bedeutender Vorteil ist.
Synthese von Alkyl-substituierten Pyrrolen
In der organischen Synthese wird TMABr zur Synthese von Alkyl-substituierten Pyrrolen verwendet {svg_8}. Pyrrole sind wichtige heterozyklische Verbindungen, die als Bausteine für Pharmazeutika und andere komplexe organische Moleküle dienen.
Wirkmechanismus
Target of Action
Tetramethylammonium bromide primarily targets the UDP-glucose 4-epimerase . This enzyme plays a crucial role in the metabolism of carbohydrates, specifically in the Leloir pathway of galactose metabolism . Tetramethylammonium bromide also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Mode of Action
The effects of Tetramethylammonium bromide on nicotinic and muscarinic ACh receptors first stimulate, then block neurotransmission in sympathetic and parasympathetic ganglia, with depolarization . This compound also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Biochemical Pathways
Given its interaction with udp-glucose 4-epimerase, it may influence the leloir pathway of galactose metabolism
Result of Action
It is known to stimulate and then block neurotransmission in sympathetic and parasympathetic ganglia, with depolarization . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tetramethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields. Tetramethylammonium bromide interacts with enzymes such as UDP-glucose 4-epimerase, influencing the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions are crucial for various metabolic pathways and cellular processes.
Cellular Effects
Tetramethylammonium bromide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tetramethylammonium bromide acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands . This interaction can lead to changes in cell signaling and physiological responses.
Molecular Mechanism
The molecular mechanism of tetramethylammonium bromide involves its binding interactions with biomolecules. It acts as a cholinergic agonist, stimulating and then blocking neurotransmission in sympathetic and parasympathetic ganglia . Tetramethylammonium bromide also influences enzyme activity, such as the inhibition or activation of specific enzymes involved in metabolic pathways. These molecular interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylammonium bromide can change over time. The compound is stable under various conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Tetramethylammonium bromide has been shown to enhance the specificity and efficiency of polymerase chain reactions (PCR) by reducing non-specific DNA fragments and increasing the yield of specific PCR products . This temporal effect is crucial for optimizing experimental conditions.
Dosage Effects in Animal Models
The effects of tetramethylammonium bromide vary with different dosages in animal models. At lower concentrations, it primarily causes first-degree chemical skin injuries without systemic toxicity . At higher doses, tetramethylammonium bromide can lead to significant systemic toxicity, including respiratory failure and death . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
Tetramethylammonium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Tetramethylammonium bromide is transported and distributed within cells and tissues through a combination of simple diffusion and carrier-mediated transport . Studies have shown that tetramethylammonium bromide is rapidly distributed to all parts of the body, with the highest concentrations found in the kidney and liver . This distribution pattern is crucial for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of tetramethylammonium bromide affects its activity and function. It is positively charged and can be directed to specific compartments or organelles within cells. Tetramethylammonium bromide’s interactions with targeting signals or post-translational modifications can influence its localization and subsequent biological effects .
Eigenschaften
IUPAC Name |
tetramethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYFBUWEBINLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Tetramethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80883212 | |
| Record name | Tetramethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tetramethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17448 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
64-20-0 | |
| Record name | Tetramethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLAMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L9NE9609P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)











